molecular formula C10H10ClNO B8375787 1-ethoxy-6-chloro-3H-isoindole

1-ethoxy-6-chloro-3H-isoindole

Cat. No.: B8375787
M. Wt: 195.64 g/mol
InChI Key: NOFAYBRYPULQPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-ethoxy-6-chloro-3H-isoindole is a useful research compound. Its molecular formula is C10H10ClNO and its molecular weight is 195.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H10ClNO

Molecular Weight

195.64 g/mol

IUPAC Name

5-chloro-3-ethoxy-1H-isoindole

InChI

InChI=1S/C10H10ClNO/c1-2-13-10-9-5-8(11)4-3-7(9)6-12-10/h3-5H,2,6H2,1H3

InChI Key

NOFAYBRYPULQPI-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NCC2=C1C=C(C=C2)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 151 g of triethyloxonium tetrafluoroborate in 3200 ml of methylene chloride was stirred under argon at room temperature for 3.5 hours after the addition of 106.6 g of 6-chloro-2,3-dihydro-1H-isoindole-1-one. The mixture was then treated within 40 minutes with 1.28 1 of saturated sodium hydrogen carbonate solution, the organic phase was separated and washed with 1.28 1 of water. After drying over sodium sulphate the organic phase was filtered and evaporated. The residue was taken up in 1.3 1 of diethyl ether, whereupon it was stirred at room temperature for about 30 minutes. After removing insoluble material by filtration the filtrate was evaporated. There was obtained 110.5 g of 1-ethoxy-6-chloro-3H-isoindole with a m.p. of 64°-66°.
Quantity
151 g
Type
reactant
Reaction Step One
Quantity
3200 mL
Type
solvent
Reaction Step One
Quantity
106.6 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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